![molecular formula C14H8ClF3N2O3 B5059697 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5059697.png)
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is a member of the benzamide family and is known for its ability to inhibit certain enzymes, making it a potential candidate for developing new drugs.
Mechanism of Action
The mechanism of action of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of FAAH and MAGL enzymes, which are responsible for the breakdown of endocannabinoids. By inhibiting these enzymes, the compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide have been extensively studied. The compound has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to improve memory and cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is its ability to selectively inhibit FAAH and MAGL enzymes without affecting other enzymes. This makes it a potential candidate for developing drugs that target the endocannabinoid system with fewer side effects. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. One potential direction is to develop new drugs that target the endocannabinoid system using this compound as a lead compound. Another direction is to study the compound's effects on other physiological processes such as metabolism and immune function. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility in water.
Synthesis Methods
The synthesis of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)aniline with 3-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically performed under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure compound.
Scientific Research Applications
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in developing new drugs. The compound has been shown to inhibit certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the regulation of endocannabinoid signaling. This makes it a potential candidate for developing drugs that target the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation.
properties
IUPAC Name |
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-11-6-8(4-5-12(11)20(22)23)13(21)19-10-3-1-2-9(7-10)14(16,17)18/h1-7H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSWGBORXUBKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.